Adenosine-3'-5'-diphosphate

Beschreibung

Biochemical Identity and Nomenclature within Nucleotide Metabolism

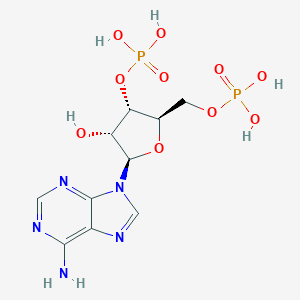

Adenosine-3'-5'-diphosphate is structurally a purine (B94841) ribonucleoside bisphosphate. foodb.caymdb.ca Its chemical structure consists of an adenine (B156593) base, a ribose sugar, and two phosphate (B84403) groups attached to the 3' and 5' hydroxyl groups of the ribose moiety. hmdb.cafoodb.caymdb.ca This distinguishes it from the more commonly known adenosine (B11128) diphosphate (B83284) (ADP), where two phosphate groups are linked together at the 5' position. hmdb.cawikipedia.org

The nomenclature for this compound can vary, with several synonyms used in scientific literature. These include:

3',5'-ADP ecmdb.ca

3'-Phosphoadenosine 5'-phosphate foodb.caecmdb.ca

pAp nih.gov

Adenosine 3',5'-bisphosphate ecmdb.ca

Within the broader landscape of nucleotide metabolism, pAp is a significant by-product. nih.gov Nucleotide metabolism encompasses the synthesis and breakdown of nucleotides, which are the fundamental building blocks of DNA and RNA. nih.govquizlet.com Purine nucleotides, like pAp, are synthesized through complex "de novo" pathways or recycled through "salvage" pathways. nih.gov

A primary source of pAp in mammalian cells is the sulfonation process. nih.gov Sulfotransferases are enzymes that catalyze the transfer of a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to various acceptor molecules. nih.govhmdb.ca This reaction, crucial for processes like cell communication and detoxification, yields pAp as a product. nih.govhmdb.ca In some bacteria, pAp is generated from PAPS during the sulfate assimilation pathway and from the breakdown of coenzyme A. acs.org

The cellular concentration of pAp is tightly regulated. Phosphatases are enzymes that convert pAp into adenosine 5'-phosphate (AMP), preventing its toxic accumulation. hmdb.ca

Foundational Discoveries and Early Insights into pAp's Biological Presence

The formal documentation and characterization of adenosine-3',5'-diphosphate in scientific literature occurred in the mid-20th century. Early research focused on identifying and understanding the components of nucleic acids and their metabolic derivatives. A 1962 paper published in the Journal of Biological Chemistry detailed the characterization of adenosine 3',5'-phosphate in biological materials, laying some of the groundwork for understanding related compounds. researchgate.netnih.gov

The discovery of pAp's role in specific metabolic pathways, such as sulfur metabolism, was a significant advancement. Research on organisms like Escherichia coli and yeast revealed that pAp is an intermediate in the enzymatic reduction of PAPS. ymdb.caecmdb.caumaryland.edu These foundational studies established pAp as a distinct and functionally important nucleotide, separate from the more widely studied adenosine phosphates like AMP, ADP, and ATP.

Further research has continued to uncover the nuanced roles of pAp. For instance, it has been identified as an inhibitor of the enzyme PARP-1, which is involved in DNA repair, suggesting that pAp may act as a physiological regulator of this key enzyme. nih.gov

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTCPDAXWFLDIH-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75431-54-8 (di-hydrochloride salt) | |

| Record name | Adenosine 3'-phosphate-5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001053732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50909413 | |

| Record name | Adenosine 3'-phosphate-5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine 3',5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

614.5 mg/mL | |

| Record name | Adenosine 3',5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1053-73-2 | |

| Record name | Adenosine 3′,5′-diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine 3'-phosphate-5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001053732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 3',5'-diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 3'-phosphate-5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADENOSINE 3',5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C65F80D52U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine 3',5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

De Novo Biosynthesis and Catabolic Pathways of Adenosine 3 5 Diphosphate

Enzymatic Pathways Governing pAp Synthesis

The primary route for the synthesis of adenosine-3'-5'-diphosphate (pAp) involves the utilization of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a precursor. This process is central to various metabolic pathways that require the transfer of a sulfo group.

Genesis from 3'-Phosphoadenosine 5'-phosphosulfate (PAPS)

The generation of pAp is intrinsically linked to the consumption of PAPS in sulfation reactions. PAPS serves as the universal sulfuryl group donor for the sulfotransferase (SULT) family of enzymes. frontiersin.org

Sulfotransferases (SULTs) are a diverse family of enzymes that catalyze the transfer of a sulfuryl group (SO3) from PAPS to a wide array of acceptor molecules, including carbohydrates, proteins, and xenobiotics. frontiersin.orgsinica.edu.tw In this reaction, the acceptor molecule is sulfated, and PAPS is concomitantly converted to pAp. frontiersin.org This process is fundamental for numerous biological functions, such as detoxification, hormone regulation, and cell signaling. sinica.edu.tw The pAp generated as a byproduct of these reactions can then enter into catabolic pathways for recycling. pnas.org

Precursor Utilization and Associated Enzyme Systems

The biosynthesis of the essential precursor PAPS is a two-step enzymatic process that begins with adenosine (B11128) triphosphate (ATP) and inorganic sulfate (B86663). researchgate.netresearchgate.net This pathway is critical for sustaining the pool of PAPS required for sulfation reactions.

The synthesis of PAPS is initiated by the enzyme ATP-sulfurylase (ATPS), which catalyzes the reaction between ATP and inorganic sulfate to produce adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate (PPi). researchgate.netresearchgate.net Subsequently, the enzyme APS-kinase (APSK) phosphorylates APS at the 3'-position, using another molecule of ATP, to yield PAPS and adenosine diphosphate (B83284) (ADP). researchgate.netresearchgate.net In many organisms, including mammals, these two enzymatic activities are contained within a single bifunctional protein known as PAPS synthase (PAPSS). nih.govfrontiersin.orgfrontiersin.org The coordinated action of these enzymes ensures the efficient production of PAPS, which is then available for sulfotransferase-mediated reactions that generate pAp. researchgate.netnih.gov

| Enzyme | Substrates | Products | Function in pAp Biosynthesis |

| ATP-Sulfurylase (ATPS) | ATP, Inorganic Sulfate | Adenosine-5'-phosphosulfate (APS), Pyrophosphate (PPi) | Catalyzes the first step in the synthesis of the pAp precursor, PAPS. researchgate.netresearchgate.net |

| APS-Kinase (APSK) | APS, ATP | 3'-Phosphoadenosine 5'-phosphosulfate (PAPS), ADP | Catalyzes the second step in PAPS synthesis, directly producing the immediate precursor to pAp. researchgate.netresearchgate.net |

| Sulfotransferase (SULT) | PAPS, Acceptor Molecule | Sulfated Acceptor, this compound (pAp) | Transfers a sulfo group from PAPS to an acceptor, releasing pAp as a byproduct. frontiersin.orgsinica.edu.tw |

Mechanisms of pAp Degradation and Metabolic Recycling

Once produced, this compound must be metabolized to prevent its accumulation and to recycle its components back into cellular metabolic pools. The primary mechanism for pAp degradation is through hydrolytic cleavage.

Hydrolytic Cleavage to Adenosine Monophosphate and Inorganic Phosphate (B84403)

The catabolism of pAp is carried out by specific phosphatases that hydrolyze the 3'-phosphate bond. acs.orgresearchgate.net This reaction yields adenosine monophosphate (AMP) and inorganic phosphate (Pi). acs.orgresearchgate.net In bacteria, enzymes from the amidohydrolase superfamily, such as Cv1693 from Chromobacterium violaceum, have been identified to catalyze this hydrolysis. acs.org This degradation step is crucial for maintaining cellular homeostasis and has been implicated in tolerance to superoxide (B77818) stress. acs.org The resulting AMP can then be re-phosphorylated to ADP and subsequently to ATP, re-entering the energy currency of the cell, or it can be catabolized further through other nucleotide degradation pathways. wikipedia.org

| Enzyme Family | Substrate | Products | Significance |

| Amidohydrolase Superfamily (e.g., Cv1693) | This compound (pAp) | Adenosine Monophosphate (AMP), Inorganic Phosphate (Pi) | Degrades pAp to prevent accumulation and recycles its components. acs.org |

Characterization of pAp-Hydrolyzing Enzymes

The breakdown of this compound (pAp) is a critical cellular process managed by a specialized group of hydrolyzing enzymes. These enzymes prevent the accumulation of pAp, which can be inhibitory to various cellular functions. The characterization of these enzymes reveals diverse families with specific mechanisms and localizations.

Phosphodiesterases

Phosphodiesterases (PDEs) are a broad class of enzymes that cleave phosphodiester bonds. While most famously known for their role in second messenger signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP, certain members of this superfamily also exhibit activity towards pAp. For instance, spleen phosphodiesterase II can hydrolyze precursors to pAp analogs. google.comgoogle.com Furthermore, some bifunctional proteins have been identified that possess both pAp-phosphatase and phosphodiesterase activity. An example is the Rv2837c protein from Mycobacterium tuberculosis, which has been shown to have c-di-AMP specific phosphodiesterase activity alongside its ability to degrade pAp. nih.gov This dual functionality suggests a coordinated regulation of different nucleotide-based signaling pathways.

Adenosine Bisphosphate Phosphatases (e.g., SAL1)

A key enzyme responsible for pAp degradation in plants and other eukaryotes is the adenosine bisphosphate phosphatase, SAL1. frontiersin.orguniprot.org In the model plant Arabidopsis thaliana, SAL1 is a well-studied enzyme that converts pAp to AMP. nih.govuniprot.org It is dually targeted to both chloroplasts and mitochondria, organelles where pAp can be generated or transported. frontiersin.orgnih.gov

The function of SAL1 is particularly important under conditions of environmental stress, such as drought or high light. frontiersin.org During oxidative stress, SAL1 activity is suppressed through redox-regulatory mechanisms, including dimerization and glutathionylation. pnas.org This inactivation leads to the accumulation of pAp, which then acts as a retrograde signal, moving from the organelles to the nucleus to modulate the expression of stress-responsive genes. nih.govpnas.org Therefore, SAL1 acts as a crucial sensor of oxidative stress, linking the metabolic state of the chloroplasts to the nuclear gene expression machinery. pnas.org

| Enzyme | Organism | Cellular Location | Substrates | Function |

| SAL1 | Arabidopsis thaliana | Chloroplasts, Mitochondria | pAp, PAPS | Degrades pAp to AMP; Regulates stress signaling |

This table summarizes the characteristics of the SAL1 enzyme.

Bifunctional Oligoribonuclease/pAp-Phosphatase Activities

In many bacteria, the degradation of pAp is handled by bifunctional enzymes that couple this activity with the processing of small RNA fragments. A prime example is the NrnA protein, found in organisms like Bacillus subtilis and Thermus thermophilus. uniprot.orguniprot.org NrnA possesses both pAp-phosphatase activity, converting pAp to AMP, and an oligoribonuclease function that degrades short RNA oligonucleotides (2-5 nucleotides long), often referred to as nanoRNAs. uniprot.orgpdbj.org

These bifunctional enzymes are critical for cellular housekeeping and stress response. The NrnA homolog in Streptococcus mutans, SMU.1297, has been demonstrated to have pAp phosphatase activity essential for tolerance to superoxide stress. nih.gov The crystal structure of Bacillus subtilis NrnA reveals a bi-lobal architecture with distinct domains for its dual catalytic functions. pdbj.org This dual activity ensures the coordinated removal of byproducts from both RNA degradation and sulfur metabolism pathways.

| Enzyme | Organism | Substrates | Functions |

| NrnA | Bacillus subtilis | pAp, short RNA/DNA oligonucleotides | pAp hydrolysis, nanoRNA degradation |

| NrnA | Thermus thermophilus | pAp, short RNA/DNA oligonucleotides | pAp hydrolysis, nanoRNA degradation |

| SMU.1297 | Streptococcus mutans | pAp, PAPS | pAp hydrolysis, Superoxide stress tolerance |

This table provides an overview of characterized bifunctional oligoribonuclease/pAp-phosphatase enzymes.

Fundamental Biological Functions and Regulatory Roles of Adenosine 3 5 Diphosphate

Central Role in Cellular Sulfur Metabolism

Adenosine-3'-5'-diphosphate is a pivotal by-product of cellular sulfur metabolism. ugent.be In this pathway, the activated sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is utilized by sulfotransferases to transfer a sulfate group to various acceptor molecules. hmdb.caoup.com This process, known as sulfation or sulfonation, is fundamental for a wide range of biological functions, including cell communication, growth, development, and defense mechanisms. hmdb.caecmdb.ca The reaction yields sulfated products and pAp. ugent.be

In plants, PAPS is synthesized in chloroplasts and the cytosol and is crucial for producing sulfated compounds like glucosinolates. ugent.beoup.com The resulting pAp is then transported into chloroplasts and mitochondria to be degraded by the SAL1 phosphatase into AMP, preventing its accumulation and potential inhibitory effects. ugent.befrontiersin.org The metabolism of pAp is thus tightly coordinated with both primary and secondary sulfur metabolism. ugent.be In bacteria such as Escherichia coli and Bacillus subtilis, PAPS is reduced to sulfite (B76179), also generating pAp as a by-product. normalesup.org This underscores the conserved and central role of pAp in sulfur assimilation across different life forms. ymdb.caecmdb.ca

Intricacies in Ribonucleic Acid (RNA) Metabolism and Processing

This compound plays a significant role in the complex processes of RNA metabolism, including its turnover and degradation. ontosight.ai It acts as a modulator of enzymes involved in these pathways, highlighting its importance in maintaining RNA quality control and regulating gene expression.

Regulation of RNA Turnover and Degradation Pathways

The stability and degradation of RNA are critical for proper gene expression. nih.gov this compound has been identified as an inhibitor of 5'-3' exoribonucleases, such as XRN1 and DXO (also known as Rai1/Ydr370c and Dom3Z in fungi and mammals, respectively). ugent.benih.govbiorxiv.org These enzymes are crucial for degrading uncapped or incompletely capped mRNAs, thereby ensuring RNA fidelity. nih.govnih.gov

In plants, under stress conditions, pAp accumulates and inhibits nuclear 5'-3' exoribonucleases XRN2 and XRN3, which are involved in degrading uncapped transcripts and transcription termination. ugent.be This inhibition leads to changes in the transcriptome, including the activation of stress-response genes. ugent.be The accumulation of pAp can also stabilize certain messenger RNAs (mRNAs) targeted for co-translational decay, a pathway that degrades mRNAs while they are being translated. biorxiv.org This indicates that pAp can modulate mRNA turnover in response to cellular stress. biorxiv.org

The degradation of pAp is carried out by the SAL1 phosphatase. frontiersin.org Loss of SAL1 function leads to pAp accumulation, which in turn inhibits the activity of XRN exoribonucleases. biorxiv.org This demonstrates a direct link between pAp metabolism and the regulation of RNA degradation pathways.

Substrate Recognition by RNA 3'-Terminal Phosphate (B84403) Cyclase

This compound is involved in the activity of RNA 3'-terminal phosphate cyclase (Rtc). ontosight.ai This enzyme catalyzes the conversion of a 3'-terminal phosphate on an RNA molecule to a 2',3'-cyclic phosphodiester, a reaction that requires ATP. expasy.orgnih.gov The process is crucial for certain RNA ligation reactions, particularly in tRNA splicing. pnas.org

The catalytic mechanism of Rtc involves three steps:

The enzyme reacts with ATP to form a covalent enzyme-AMP intermediate. nih.gov

The adenylate group is transferred to the 3'-phosphate of the RNA substrate, forming an RNA(3')pp(5')A intermediate. nih.gov

The 2'-hydroxyl group of the terminal ribose attacks the 3'-phosphate, resulting in the formation of the 2',3'-cyclic phosphate and the release of AMP. nih.gov

This intricate mechanism highlights the role of adenosine-derived molecules in modifying RNA termini, which is essential for subsequent processing steps like ligation. pnas.org

Allosteric Modulation of Enzymatic Catalysis

This compound can act as an allosteric modulator, binding to enzymes at a site distinct from the active site to regulate their catalytic activity. nih.gov This function allows for fine-tuning of metabolic pathways in response to cellular conditions. A notable example is its inhibitory effect on certain enzymes.

Research has demonstrated that pAp acts as a competitive inhibitor for the decapping exoribonuclease DXO, binding to its active site and preventing it from degrading RNA. nih.gov Structural and biochemical analyses have shown that pAp occupies the same position as the first nucleotide of the product RNA in the DXO active site. nih.gov This inhibitory action is comparable to its effect on the 5'-3' exoribonuclease Xrn1. nih.gov

Furthermore, pAp has been identified as a mixed inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair. nih.gov It modulates both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of PARP-1, affecting both the enzyme's automodification and its modification of other proteins like histones. nih.gov This suggests that pAp could be a physiological regulator of PARP-1 activity. nih.gov

Participation in Intracellular Signal Transduction Networks

This compound is increasingly recognized as a signaling molecule in intracellular networks, particularly in response to stress. frontiersin.org In plants, pAp acts as a retrograde signaling molecule, relaying information about the metabolic state of chloroplasts and mitochondria to the nucleus to regulate gene expression. ugent.befrontiersin.org

During conditions such as drought and high light stress, the SAL1 phosphatase, which normally degrades pAp, becomes inactivated. frontiersin.org This leads to the accumulation of pAp, which then moves to the nucleus and inhibits 5'-3' exoribonucleases. ugent.befrontiersin.org This inhibition alters gene expression, activating a significant portion of the high-light stress transcriptome, including genes for antioxidant enzymes. ugent.be

The transport of pAp across organellar membranes is mediated by specific transporters, allowing it to move from its site of production in the cytosol into chloroplasts and mitochondria for degradation under normal conditions, or to accumulate and act as a signal during stress. frontiersin.org This highlights a sophisticated mechanism where pAp levels are dynamically regulated to control cellular responses to environmental cues.

Intersections with Core Metabolic Pathways (e.g., Glycolysis, Gluconeogenesis)

This compound (PAP) is a key metabolite primarily situated at the crossroads of sulfur metabolism. ymdb.caecmdb.caumaryland.edu It is the byproduct of sulfuryl transfer reactions, where a sulfate group is transferred from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a variety of acceptor molecules. umaryland.eduhmdb.ca This process, known as sulfonation, is fundamental for numerous biological functions, including cell communication and defense. umaryland.eduhmdb.ca The enzyme 3'-phosphoadenylylsulfate reductase can catalyze the biosynthesis of sulfite and PAP from PAPS. ymdb.ca In organisms like yeast and E. coli, PAP is an integral component of the sulfur metabolism pathway. ymdb.caecmdb.ca

While the adenosine (B11128) phosphates ATP, ADP, and AMP are well-established direct regulators of glycolysis and gluconeogenesis, the role of PAP in these core energy-producing pathways is less direct. portlandpress.com In yeast, the concentrations of ATP and AMP are inversely related during the shift between respiration and glycolysis, but ADP levels remain relatively stable. portlandpress.com The primary control of glycolytic flux in yeast is suggested to be through enzyme activation and inactivation rather than solely the levels of adenosine phosphates. portlandpress.com

In plants, the phosphatase SAL1, which degrades PAP to AMP, is located in both mitochondria and chloroplasts. royalsocietypublishing.org This positions the regulation of PAP levels within the primary energy-producing organelles where processes related to glycolysis and gluconeogenesis occur. The degradation of PAP to AMP by SAL1 links the PAP signaling pathway to the general adenylate pool (ATP, ADP, AMP) that influences central carbon metabolism. royalsocietypublishing.orgfrontiersin.org For instance, fructose (B13574) bisphosphate aldolase, a key enzyme in both glycolysis and gluconeogenesis, is regulated by gene expression, which can be influenced by signaling molecules. proteopedia.org However, the direct modulation of glycolytic or gluconeogenetic enzymes by PAP itself is not prominently documented. Its primary established intersection with core metabolism is through its production and degradation within sulfur assimilation pathways, which are essential for synthesizing sulfur-containing compounds like the amino acids cysteine and methionine.

Involvement in Cellular Stress Adaptation and Signaling

This compound has emerged as a critical signaling molecule involved in how plants adapt to cellular and environmental stress. plos.orgoup.com Its accumulation is a signal of metabolic stress, triggering a cascade of responses to mitigate damage and enhance tolerance. plos.org

Identification as a Retrograde Signaling Molecule

PAP has been identified as a key retrograde signaling molecule, relaying information about the metabolic state of chloroplasts and mitochondria to the nucleus to regulate gene expression. royalsocietypublishing.orgoup.comnih.gov This communication is vital for coordinating cellular activities, especially under stress. frontiersin.orgnih.gov

The SAL1-PAP retrograde signaling pathway is one of the most well-characterized chloroplast retrograde pathways. royalsocietypublishing.org The central components of this pathway are:

SAL1: A bifunctional phosphatase enzyme located in both chloroplasts and mitochondria that dephosphorylates PAP into AMP. royalsocietypublishing.orgfrontiersin.org The activity of SAL1 is sensitive to oxidative stress; it is inactivated by reactive oxygen species (ROS) like hydrogen peroxide and superoxide (B77818) that accumulate during conditions such as high light exposure. royalsocietypublishing.org

PAP: When SAL1 is inactivated by stress, PAP can no longer be efficiently degraded and its concentration rises within the organelles. frontiersin.orgnih.gov

PAPST Transporters: Accumulated PAP is exported from the chloroplasts and mitochondria to the cytosol by specific transporters, such as PAPST2. royalsocietypublishing.orgnih.gov From the cytosol, it can move to the nucleus. royalsocietypublishing.org

Nuclear Targets: In the nucleus, PAP influences gene expression by inhibiting 5'-3' exoribonucleases (XRNs), specifically the nuclear-localized XRN2 and XRN3. royalsocietypublishing.orgoup.com This inhibition alters RNA processing and degradation, leading to changes in the transcriptome that promote stress adaptation. royalsocietypublishing.orgnih.gov

The identification of PAP as a mobile signal that originates in organelles and acts in the nucleus solidifies its role as a crucial messenger in the plant's integrated stress response network. royalsocietypublishing.org

Mediating Responses to Environmental Stressors (e.g., Drought, High-light)

The accumulation of PAP is a direct consequence of environmental stressors, particularly those that lead to oxidative stress, such as drought and high-light conditions. frontiersin.orgoup.comnih.gov The SAL1-PAP pathway plays a significant role in orchestrating the plant's adaptation to these challenges. nih.gov

Drought Stress: During drought, PAP acts as a secondary messenger that interacts with the signaling pathway of the phytohormone abscisic acid (ABA), a central regulator of drought responses. nih.govnih.gov Research in Arabidopsis has shown that manipulating PAP levels can bypass key components of the canonical ABA signaling pathway to restore drought-adaptive responses. nih.govnih.gov

Key findings on PAP's role in drought response include:

Stomatal Closure: PAP promotes stomatal closure, a critical water-saving mechanism. It can restore this response in mutants that are otherwise insensitive to ABA. nih.govnih.gov

Gene Expression: PAP accumulation activates the expression of numerous ABA-responsive and stress-related genes, enhancing the plant's tolerance to drought conditions. plos.orgnih.gov

Interaction with Signaling Components: The PAP-XRN signaling module interacts with ABA, ROS, and Ca²⁺ signaling, up-regulating components like Calcium-Dependent Protein Kinases (CDPKs) that can activate anion channels essential for guard cell function and stomatal closure. nih.gov

High-Light Stress: Exposure to high light levels can overwhelm the photosynthetic apparatus, leading to the production of ROS and inducing a state of oxidative stress. royalsocietypublishing.org

SAL1 Inactivation: High-light stress leads to the redox inactivation of the SAL1 phosphatase. nih.gov

PAP Accumulation: This inactivation results in the accumulation of PAP, which then acts as a retrograde signal. nih.gov

Transcriptome Regulation: The accumulated PAP moves to the nucleus and inhibits XRNs, leading to the activation of approximately 25% of the high-light stress transcriptome, thereby reprogramming gene expression to acclimate to the high-light conditions. nih.gov

Data Tables

Table 1: Key Proteins and Molecules in the PAP Signaling Pathway

| Component | Type | Location | Function in PAP Signaling | Citations |

| This compound (PAP) | Nucleotide | Chloroplasts, Mitochondria, Cytosol, Nucleus | Retrograde signal molecule; accumulates under stress; inhibits nuclear XRNs. | royalsocietypublishing.orgoup.comnih.gov |

| SAL1 (FIERY1) | Phosphatase | Chloroplasts, Mitochondria | Degrades PAP to AMP; inactivated by ROS under stress conditions. | royalsocietypublishing.orgfrontiersin.orgplos.org |

| PAPS | Nucleotide | Plastids, Cytosol | Universal sulfate donor; precursor for PAP in sulfotransferase reactions. | umaryland.eduhmdb.canih.gov |

| XRN2/XRN3 | 5'-3' Exoribonuclease | Nucleus | Nuclear targets of PAP; their inhibition by PAP alters RNA metabolism. | royalsocietypublishing.orgoup.com |

| PAPST2 | Transporter | Plastids, Mitochondria | Exports PAP from organelles to the cytosol. | nih.gov |

| Abscisic Acid (ABA) | Phytohormone | Various | Interacts with the PAP signaling pathway to mediate drought responses. | nih.govnih.gov |

Table 2: Documented Effects of PAP Accumulation Under Stress

| Stress Condition | Primary Effect on PAP Pathway | Downstream Physiological Response | Organism Studied | Citations |

| Drought | SAL1 inactivation, PAP accumulation | Enhanced ABA sensitivity, stomatal closure, drought tolerance. | Arabidopsis thaliana | oup.comnih.govnih.gov |

| High Light | Redox inactivation of SAL1, PAP accumulation | Inhibition of XRNs, activation of high-light stress transcriptome. | Arabidopsis thaliana | royalsocietypublishing.orgnih.gov |

| General Abiotic Stress | PAP accumulation in fry1 mutants | Superinduction of stress-responsive genes, developmental changes. | Arabidopsis thaliana | plos.org |

Subcellular Compartmentation and Transport Mechanisms of Adenosine 3 5 Diphosphate

Intracellular Distribution and Organellar Localization

Adenosine-3'-5'-diphosphate, also known as pAp, is primarily generated within the lumen of the Golgi apparatus as a byproduct of sulfotransferase reactions. hmdb.canih.gov The universal sulfate (B86663) donor for these reactions, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), is synthesized in the cytosol and nucleus. nih.govnih.gov It is then actively transported into the Golgi lumen. nih.govnih.gov Inside the Golgi, sulfotransferases catalyze the transfer of the sulfuryl group from PAPS to various acceptor molecules, such as proteins and carbohydrates, producing sulfated macromolecules and pAp. hmdb.ca

Consequently, the primary site of pAp generation and localization is the Golgi apparatus. nih.govnih.gov The accumulation of pAp in the Golgi lumen can be inhibitory to the sulfation process. Therefore, it must be efficiently transported out into the cytosol to allow for continued sulfotransferase activity. nih.govnih.gov Once in the cytosol, pAp can be converted to adenosine (B11128) 5'-phosphate (AMP) by phosphatases, as its accumulation can be toxic to several cellular systems. hmdb.ca

The distribution of pAp is thus tightly linked to the cellular sites of sulfation. While PAPS synthesis occurs in the cytosol and nucleus, its utilization and the subsequent production of pAp are compartmentalized within the Golgi complex. nih.govnih.gov

| Cellular Compartment | Role in pAp Metabolism | Key Molecules Involved |

| Cytosol/Nucleus | Synthesis of the pAp precursor, PAPS. nih.govnih.gov | PAPS synthetase, ATP, Sulfate. nih.govsigmaaldrich.com |

| Golgi Apparatus | Site of sulfotransferase reactions, leading to the production of pAp. nih.govnih.gov | PAPS, Sulfotransferases, pAp. hmdb.ca |

| Cytosol | Destination for pAp exported from the Golgi; site of pAp degradation. hmdb.canih.gov | pAp, PAP phosphatases, AMP. hmdb.ca |

Molecular Mechanisms of pAp and Precursor Translocation

The movement of the sulfation precursor, PAPS, into the Golgi and the subsequent export of the product, pAp, are mediated by specific transporter proteins. This carefully regulated process ensures a continuous supply of the sulfate donor for sulfation reactions while preventing the inhibitory buildup of the pAp byproduct.

The translocation of PAPS from the cytosol into the Golgi lumen is carried out by a family of proteins known as PAPS transporters (PAPSTs). nih.govnih.gov These transporters are multi-pass membrane proteins located in the Golgi membrane. nih.govoup.com In humans, two main PAPS transporters have been identified: PAPST1 and PAPST2. nih.gov These proteins belong to the solute carrier family 35 (SLC35). nih.gov

Kinetic studies have revealed the high specificity of these transporters. For instance, the transporter's activity is competitively inhibited by adenosine 3',5'-diphosphate (pAp), highlighting the transporter's high specificity for the 3'-phosphate group. nih.gov Research on reconstituted PAPS translocators from rat brain has further confirmed this specificity. nih.gov

The function of PAPSTs is essential for numerous biological processes that depend on sulfation, including the modification of carbohydrates and proteins that play roles in cell signaling, growth, and development. nih.gov A reduction in PAPS transport activity, for example through RNA interference-mediated knockdown of PAPSTs, leads to decreased sulfation of molecules like heparan sulfate and chondroitin (B13769445) sulfate. nih.gov

| Transporter | Organism/Tissue | Substrate (Influx) | Substrate (Efflux) | Kinetic Parameter (Km for PAPS) |

| PAPST1 | Mouse | PAPS | pAp | 1.54 µM nih.gov |

| PAPST2 | Mouse | PAPS | pAp | 1.49 µM nih.gov |

| PAPS Translocator | Rat Brain | PAPS | pAp | 1.2 mM nih.gov |

Intermolecular Interactions and Functional Cross Talk of Adenosine 3 5 Diphosphate

Regulatory Interactions with Sulfation Pathways

Adenosine-3'-5'-diphosphate is intrinsically linked to cellular sulfation reactions as the byproduct of the transfer of a sulfuryl group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This process, catalyzed by sulfotransferase (SULT) enzymes, is essential for a multitude of biological functions, including the detoxification of xenobiotics, the regulation of hormones, and the modification of proteins and carbohydrates. nih.govpnas.orgtaylorandfrancis.com The generation of PAP during these reactions positions it as a key regulatory molecule within the sulfation pathway.

The accumulation of PAP can be toxic to several cellular systems, necessitating its conversion to adenosine (B11128) 5'-phosphate (AMP) by specific phosphatases. This conversion highlights a crucial regulatory checkpoint. Furthermore, PAP itself can exert feedback inhibition on enzymes involved in the sulfation pathway. For instance, PAP has been implicated in the inhibition of 5'-3' RNA degradation, a process that can be influenced by the cellular nucleotide pool. nih.gov

The synthesis of PAPS, the precursor for sulfation reactions, is a two-step process from adenosine triphosphate (ATP) and inorganic sulfate, catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). nih.govwikipedia.orgfrontiersin.org This enzyme possesses both ATP sulfurylase and APS kinase activity. The intermediate molecule, adenosine-5'-phosphosulfate (B1198388) (APS), and other related nucleotides like PAPS and PAP itself, can modulate the function of various enzymes within this pathway. nih.gov For example, APS acts as a potent product inhibitor of the ATP sulfurylase domain of PAPSS. nih.gov This intricate network of regulation ensures a tightly controlled supply of the universal sulfate donor, PAPS, and consequently influences the rate of PAP production.

| Regulatory Molecule | Target Enzyme/Process | Effect |

| This compound (PAP) | 5'-3' RNA degradation | Inhibition nih.gov |

| Adenosine-5'-phosphosulfate (APS) | ATP sulfurylase domain of PAPSS | Product inhibition nih.gov |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Allosteric regulation of ATP sulfurylase (in some organisms) | Allosteric regulation nih.gov |

Metabolic Cross-talk with Adenosine Monophosphate (AMP) and Adenosine Diphosphate (B83284) (ADP)

The metabolic significance of this compound extends beyond the sulfation pathway through its direct conversion to adenosine monophosphate (AMP). nih.gov This enzymatic conversion integrates PAP into the broader cellular nucleotide pool, establishing a direct cross-talk with AMP and adenosine diphosphate (ADP). The balance between ATP, ADP, and AMP is a critical indicator of the cell's energy status and a primary regulator of metabolic pathways. nih.govnih.gov

The enzyme adenylate kinase (also known as myokinase) plays a key role in maintaining this energy balance by catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP. youtube.com When ATP is consumed, ADP levels rise. To regenerate ATP, two molecules of ADP can be converted into one molecule of ATP and one molecule of AMP. youtube.com The resulting increase in the AMP:ATP ratio is a sensitive signal of energetic stress, activating AMP-activated protein kinase (AMPK), a master regulator of metabolism. nih.govyoutube.com AMPK activation shifts cellular metabolism towards catabolic processes that generate ATP, such as fatty acid oxidation and glycolysis, while inhibiting anabolic, ATP-consuming pathways like protein synthesis. nih.govyoutube.com

The conversion of PAP to AMP directly contributes to the cellular AMP pool, thereby influencing the AMP:ATP ratio and potentially modulating AMPK activity. This link suggests that fluctuations in the rate of sulfation reactions, which produce PAP, could have broader implications for cellular energy homeostasis. While ADP is primarily involved in energy transfer through its phosphorylation to ATP, PAP's role is more nuanced, acting as a signaling molecule and a metabolic precursor that feeds into the central energy-sensing pathway.

| Nucleotide | Primary Role in Energy Metabolism | Key Associated Kinase/Enzyme |

| Adenosine Triphosphate (ATP) | Primary energy currency of the cell nih.gov | ATPases |

| Adenosine Diphosphate (ADP) | Precursor for ATP synthesis, involved in energy transfer youtube.com | Adenylate Kinase, ATP synthase |

| Adenosine Monophosphate (AMP) | Indicator of low energy status, allosteric regulator nih.gov | AMP-activated Protein Kinase (AMPK) |

| This compound (PAP) | Byproduct of sulfation, precursor to AMP | PAP phosphatases |

Inhibition of Specific Hydroxysteroid Sulfotransferases

Beyond its general regulatory role in sulfation, this compound can also exhibit inhibitory effects on specific sulfotransferase enzymes, including hydroxysteroid sulfotransferases. These enzymes are crucial for the sulfation of steroids, a process that modulates their biological activity, solubility, and excretion.

Research has shown that in conditions of hyposulfatemia, which leads to reduced levels of the sulfate donor PAPS, there is a corresponding increase in the hepatic expression of the murine hydroxysteroid sulfotransferase Sult2a1. nih.gov This upregulation is proposed to be a compensatory mechanism. The study suggests that a deficiency in PAPS leads to a loss of SULT2A1 activity, resulting in the accumulation of non-sulfated bile acids and subsequent activation of the farnesoid X receptor (FXR), a nuclear receptor that regulates Sult2a1 gene expression. nih.gov

While this points to an indirect regulatory loop involving PAPS levels, PAP, as the product of the sulfotransferase reaction, can also directly inhibit these enzymes. The accumulation of PAP in the active site of a sulfotransferase can act as a product inhibitor, competing with the binding of PAPS and thereby slowing down the catalytic rate. The kinetic properties and structural studies of various sulfotransferases have been investigated using PAP to understand their mechanisms of action and inhibition. caymanchem.com This product inhibition by PAP is a common regulatory mechanism for many enzymes and serves to prevent the excessive accumulation of the reaction product.

| Condition | Key Molecules | Effect on Hydroxysteroid Sulfotransferase (Sult2a1) |

| Hyposulfatemia | Decreased PAPS, accumulation of non-sulfated bile acids | Increased gene expression nih.gov |

| Product Accumulation | Increased PAP | Direct inhibition of enzyme activity caymanchem.com |

Advanced Research Methodologies for Adenosine 3 5 Diphosphate Analysis

Chromatographic Techniques for pAp Separation and Quantification

Chromatography is a fundamental technique for separating pAp from other cellular components, which is a critical step for its accurate quantification.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique well-suited for the separation of highly polar compounds like pAp. sigmaaldrich.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com This creates a water-enriched layer on the surface of the stationary phase, and the separation is based on the partitioning of the analyte between this layer and the bulk mobile phase. nih.gov The more hydrophilic the analyte, the stronger its retention. sigmaaldrich.com

This technique is particularly advantageous for analyzing nucleotides like pAp, which are often poorly retained on traditional reversed-phase columns due to their high polarity. nih.gov HILIC allows for high-resolution separation of these polar substances using mobile phases that are compatible with mass spectrometry, a common detection method. researchgate.net The separation mechanism in HILIC can also involve electrostatic interactions between the analyte and the stationary phase, providing an additional dimension of selectivity. nih.gov

Key Features of HILIC for pAp Analysis:

| Feature | Description |

| Stationary Phase | Polar (e.g., silica, zwitterionic, amide) chromatographyonline.com |

| Mobile Phase | High organic content (e.g., >70% acetonitrile) with an aqueous buffer nih.gov |

| Retention Mechanism | Primarily partitioning into a water-enriched layer on the stationary phase; can also involve ionic interactions nih.govchromatographyonline.com |

| Advantages | Excellent retention of polar compounds, compatibility with mass spectrometry, and orthogonal selectivity to reversed-phase chromatography nih.govchromatographyonline.com |

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the accurate determination of nucleotides, including pAp. helixchrom.com Various HPLC protocols have been developed for the separation and quantification of adenosine (B11128) phosphates. A common approach involves reversed-phase HPLC (RP-HPLC) using a C18 column. nih.govucl.ac.uk In this method, a less polar stationary phase is used, and the mobile phase is more polar. To enhance the retention of polar analytes like pAp on a reversed-phase column, ion-pairing agents are often added to the mobile phase. akjournals.com

A typical HPLC protocol for the analysis of adenosine phosphates, which can be adapted for pAp, would involve the following steps:

Sample Preparation: Extraction of nucleotides from the biological sample, often using an acid like perchloric acid, followed by neutralization. ucl.ac.uk

Chromatographic Separation: Injection of the sample onto an HPLC system equipped with a suitable column (e.g., C18). nih.gov The separation is achieved by a specific mobile phase, which could be an isocratic elution with a buffer like potassium hydrogen phosphate (B84403) or a gradient elution. nih.gov

Detection: The separated compounds are detected as they elute from the column, typically using a UV detector. nih.gov

Quantification: The concentration of pAp is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a pAp standard. igem.org

Example HPLC Parameters for Adenosine Phosphate Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 3 x 150 mm, 2.7 µm) nih.gov |

| Mobile Phase | 50 mM potassium hydrogen phosphate (pH 6.80) nih.gov |

| Elution | Isocratic nih.gov |

| Detection | UV absorbance at 254 nm nih.gov |

| Flow Rate | Varies depending on the column dimensions |

| Injection Volume | Typically in the microliter range |

Spectrometric Detection Methods

Spectrometric methods are commonly coupled with chromatographic separation to provide sensitive and specific detection of pAp.

Mass Spectrometry (MS) is a highly sensitive and specific detection method that is frequently coupled with liquid chromatography (LC-MS) for the analysis of nucleotides. nih.gov This technique allows for the precise quantification of pAp with minimal interference from other molecules in complex biological samples. creative-proteomics.com High-resolution mass spectrometry, in particular, provides very accurate mass measurements, further enhancing the confidence in compound identification. nih.gov

In a typical LC-MS/MS (tandem mass spectrometry) method, after chromatographic separation, the analyte is ionized (e.g., by electrospray ionization), and the resulting ions are separated based on their mass-to-charge ratio. nih.gov For quantification, specific ion transitions for pAp are monitored, which provides a high degree of selectivity. This approach has been successfully used for the quantification of related adenosine nucleotides in various biological matrices. nih.gov

Ultraviolet (UV) spectrometry is a common and robust detection method used in conjunction with HPLC for the analysis of nucleotides. helixchrom.com Adenine-containing compounds, such as pAp, exhibit strong absorbance in the UV region of the electromagnetic spectrum, typically with a maximum absorbance around 254-260 nm. nih.govresearchgate.net

This property allows for the quantification of pAp as it elutes from the HPLC column by measuring its absorbance at a specific wavelength. creative-proteomics.com The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. While not as selective as mass spectrometry, UV detection is a reliable and cost-effective method for quantifying pAp, especially when coupled with a high-resolution chromatographic separation that can resolve pAp from other UV-absorbing compounds. nih.gov The self-association of adenosine phosphates in aqueous solutions can be studied by observing changes in their UV molar absorptivity with increasing concentration, a phenomenon known as hypochromism. nih.gov

Biochemical Assays for pAp-Related Enzymatic Activity and Kinetic Studies

Biochemical assays are essential for studying the enzymes that produce and degrade pAp. These assays allow for the determination of enzyme activity and the investigation of their kinetic properties. domainex.co.uk The study of an enzyme's kinetics can reveal its catalytic mechanism, its role in metabolism, and how its activity is controlled. wikipedia.org

One common approach for assaying pAp-related enzymatic activity is to measure the formation of a product or the consumption of a substrate over time. nih.gov For example, if an enzyme produces pAp, its activity can be quantified by measuring the rate of pAp formation using the chromatographic and spectrometric techniques described above.

For kinetic studies, the reaction rate is measured at different substrate concentrations. wikipedia.org This allows for the determination of key kinetic parameters such as the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). wikipedia.org These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. Inhibition studies can also be performed to identify molecules that modulate the enzyme's activity, which can be valuable for understanding its regulation. nih.gov

An example of a coupled enzyme assay involves regenerating a product of the primary reaction in a secondary reaction that produces a readily detectable signal, such as a change in absorbance. researchgate.net This continuous assay format allows for the real-time monitoring of enzymatic activity.

Establishment of In Vitro and In Vivo Models for pAp Functional Elucidation

The functional elucidation of Adenosine-3'-5'-diphosphate (pAp), a key signaling molecule, relies heavily on the development and application of robust in vitro and in vivo models. These systems allow researchers to study its synthesis, degradation, and mechanism of action in a controlled manner, providing critical insights into its physiological roles, particularly in stress signaling pathways.

In Vitro Models

In vitro models are indispensable for dissecting the specific biochemical activities and molecular interactions of pAp. These models range from cell-free enzymatic assays to complex cell culture systems.

Enzymatic Assays: Cell-free systems are fundamental for characterizing the enzymes that metabolize pAp and for identifying molecules that modulate their activity. For instance, pAp is a known product inhibitor of hydroxysteroid sulfotransferases like SULT1A1 and SULT2A1, and its presence is used to study the kinetics and mechanisms of these enzymes. sigmaaldrich.com Enzymatic assays are also crucial for studying the activity of phosphatases that degrade pAp, such as SAL1 (FRY1). sigmaaldrich.com A typical assay might involve incubating the purified enzyme with pAp and measuring the production of Adenosine monophosphate (AMP) over time.

Cell Culture Systems: Cultured cells provide a more complex, biologically relevant environment to study the cellular functions of pAp. While direct studies on pAp in mammalian cell lines are emerging, the methodologies are well-established from research on related nucleotides. For example, various human tumor cell lines have been used to investigate the metabolism and uptake of related molecules like AMP. snmjournals.orgnih.gov

A powerful technique in cell culture models is the use of genetic modification, such as CRISPR/Cas9, to create knockout cell lines for enzymes involved in pAp metabolism. mdpi.com By knocking out the gene for a pAp-degrading enzyme, intracellular levels of pAp can be increased, allowing for the study of its downstream effects on gene expression, cell proliferation, and other cellular processes. mdpi.com This approach has been used effectively in endometrial cancer cell lines to study the function of other enzymes, demonstrating a viable strategy for future pAp research. mdpi.com

Below is an interactive table summarizing various human cell lines used in the study of adenosine nucleotide metabolism, which can be adapted for pAp research.

| Cell Line | Tissue of Origin | Key Application in Nucleotide Research | Reference(s) |

| SKOV-3 | Ovary (Adenocarcinoma) | Studying uptake mechanisms of radiolabeled AMP. | snmjournals.orgnih.gov |

| SCC-15 | Tongue (Squamous Cell Carcinoma) | Evaluating uptake of radiolabeled AMP. | snmjournals.orgnih.gov |

| U251 | Brain (Glioblastoma) | Demonstrating significant uptake of AMP compared to FDG. | snmjournals.orgnih.gov |

| U87 | Brain (Anaplastic Astrocytoma) | Investigating AMP uptake pathways. | snmjournals.orgnih.gov |

| Raji | Blood (Burkitt's Lymphoma) | Used as a low-AMP-uptake control due to lack of CD73 expression. | snmjournals.orgnih.gov |

| Daudi | Blood (Burkitt's Lymphoma) | Used as a low-AMP-uptake control due to lack of CD73 expression. | snmjournals.orgnih.gov |

| HEC-1b | Endometrium (Adenocarcinoma) | Used for CRISPR/Cas9-mediated gene knockout to study enzyme function. | mdpi.com |

| KLE | Endometrium (Adenocarcinoma) | Used for CRISPR/Cas9-mediated gene knockout to study enzyme function. | mdpi.com |

In Vivo Models

In vivo models, particularly genetically engineered organisms, are crucial for understanding the systemic and physiological roles of pAp in a whole-organism context.

Plant Models: The most significant progress in understanding pAp's function in vivo has come from studies in the model plant Arabidopsis thaliana. nih.gov In plants, pAp acts as a critical retrograde signal, communicating stress from the chloroplasts to the nucleus. oup.comresearchgate.net The key to these discoveries has been the use of knockout mutants for the SAL1 gene (also known as fry1 or alx8), which encodes the primary phosphatase that degrades pAp. nih.gov

SAL1 knockout mutants (sal1) accumulate high levels of pAp and exhibit a range of distinct phenotypes. nih.govoup.com These models have been instrumental in linking pAp to the regulation of nuclear gene expression during environmental challenges like drought and high light stress. oup.com By observing the effects of pAp accumulation, researchers have elucidated its role in inhibiting 5' to 3' exoribonucleases (XRNs) in the nucleus, thereby altering RNA metabolism and enhancing stress tolerance. oup.com

Further sophisticated models have been developed where the SAL1 enzyme is targeted to specific subcellular compartments (e.g., nucleus, mitochondria, or chloroplasts) in a sal1 mutant background. oup.comresearchgate.net These studies demonstrated that targeting SAL1 to the nucleus was sufficient to reverse the mutant phenotype, providing compelling evidence that pAp is a mobile signal that can move from its site of production in the chloroplast to its site of action in the nucleus. oup.com

The table below details some of the key research findings from Arabidopsis sal1 knockout models.

| Phenotype Observed in sal1 Mutants | Implied Function of pAp | Reference(s) |

| Constitutive up-regulation of stress-marker genes (e.g., APX2) | Regulation of nuclear gene expression in response to stress. | nih.govoup.com |

| Enhanced drought tolerance | Mediating plant response to water deficit. | nih.govoup.com |

| Altered hormonal signaling (abscisic acid, jasmonic acid, auxin) | Crosstalk with major plant hormone pathways. | nih.gov |

| Inhibition of nuclear exoribonucleases (XRNs) | Modulation of RNA metabolism and stability. | oup.com |

Animal Models: While plant models have been highly informative, the elucidation of pAp's function in animals is an ongoing area of research. The primary strategy involves the creation of knockout mice using technologies like CRISPR-Cas9. nih.govyoutube.com By deleting the gene for the mammalian homolog of SAL1 or other enzymes involved in pAp metabolism, researchers can create models with elevated pAp levels.

These knockout mouse models allow for a systematic investigation of pAp's role in various physiological and pathological processes. nih.govnih.gov Phenotypic analysis of these animals can uncover functions related to metabolism, inflammation, and neurological processes, areas where related purine (B94841) nucleotides are known to be important. hmdb.camdpi.com Although specific, published knockout mouse models for the express purpose of studying pAp are less common than in plant biology, the technology provides a powerful and direct path for future functional elucidation. nih.gov

Pathophysiological Contexts and Future Research Avenues for Adenosine 3 5 Diphosphate

Consequences of pAp Metabolic Dysregulation in Disease States

The tight regulation of intracellular pAp concentration is crucial, as its accumulation is toxic to multiple cellular systems. This toxicity stems from pAp's ability to inhibit a range of essential enzymes, thereby disrupting critical cellular processes. The therapeutic agent lithium, a potent inhibitor of the pAp-degrading enzyme pAp-phosphatase, can induce pAp accumulation, providing a model for studying the consequences of its metabolic dysregulation. nih.govoup.com

One of the most significant consequences of elevated pAp levels is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1). nih.gov PARP-1 is a key enzyme in the cellular response to DNA damage, particularly single-strand breaks. By inhibiting PARP-1's poly(ADP-ribosyl)ation activity, pAp can impair the DNA damage response, potentially leading to genomic instability. nih.gov This mechanism is of particular interest in the context of bipolar disorder, where lithium is a cornerstone of treatment. It is proposed that the therapeutic effects of lithium may, in part, be mediated by the accumulation of pAp and the subsequent inhibition of PARP-1. nih.gov

Beyond DNA repair, pAp accumulation has been shown to interfere with other fundamental cellular pathways. It acts as an inhibitor for enzymes such as nucleoside diphosphate (B83284) kinase (NDK), which is vital for maintaining the cellular pool of nucleoside triphosphates required for DNA and RNA synthesis. nih.gov The broad inhibitory profile of pAp underscores its potential to disrupt cellular homeostasis when its metabolism is dysregulated.

Table 1: Cellular Processes and Enzymes Affected by pAp Dysregulation

| Affected Process/Enzyme | Function | Consequence of pAp Inhibition | Associated Disease Context |

|---|---|---|---|

| pAp-phosphatase | Degrades pAp to AMP and inorganic phosphate (B84403). frontiersin.org | Accumulation of intracellular pAp. nih.gov | Bipolar Disorder (via lithium inhibition). nih.gov |

| PARP-1 | Detects DNA single-strand breaks and facilitates their repair. nih.gov | Impaired DNA damage response and repair. nih.gov | Bipolar Disorder, conditions with oxidative stress. nih.gov |

| Nucleoside Diphosphate Kinase (NDK) | Catalyzes the transfer of phosphate groups between nucleoside diphosphates and triphosphates. nih.gov | Disruption of nucleotide pool balance, affecting DNA/RNA synthesis. | General cellular toxicity. |

Implications in Aberrant RNA Metabolism-Related Disorders

A primary mechanism of pAp-induced cytotoxicity is its profound impact on RNA metabolism. pAp is a potent inhibitor of several key exoribonucleases responsible for RNA turnover and processing. nih.govoup.com By disrupting the normal degradation of RNA molecules, pAp accumulation can lead to aberrant gene expression and cellular dysfunction.

Specifically, pAp has been identified as a strong competitive inhibitor of 5'-3' exoribonucleases, such as Xrn1 in yeast and its human homologs. oup.comnih.gov These enzymes are fundamental to cytoplasmic RNA turnover. nih.gov pAp also inhibits the decapping exoribonuclease DXO, which functions in the quality control of pre-mRNA capping. nih.gov The inhibition occurs because pAp occupies the active site of these nucleases, mimicking the 5' end of an RNA substrate and thereby blocking their catalytic activity. nih.gov

The accumulation of pAp, whether through environmental stressors or genetic defects in its clearance pathways, can therefore lead to the stabilization and buildup of specific RNA transcripts that would normally be degraded. This disruption of RNA homeostasis is implicated in cellular stress responses and can contribute to disease pathology. oup.com Furthermore, pAp is a natural byproduct of essential RNA processing events like tRNA splicing, where introns are removed from precursor tRNAs. nih.govfrontiersin.org Dysregulation of pAp clearance could therefore create a feedback inhibition loop, impairing the very pathways that produce it and compromising the maturation of functional tRNAs.

Table 2: RNA Processing Enzymes Inhibited by Adenosine-3'-5'-diphosphate (pAp)

| Enzyme | Function in RNA Metabolism | Mechanism of Inhibition by pAp | Pathophysiological Implication |

|---|---|---|---|

| Xrn1 (and homologs) | Major 5'-3' cytoplasmic exoribonuclease; key in mRNA turnover. nih.govnih.gov | Competitive inhibitor, occupies the nuclease active site. nih.gov | Altered RNA catabolism, accumulation of specific transcripts. nih.govoup.com |

| DXO (Decapping Exoribonuclease) | Pre-mRNA capping quality control; 5'-3' exoribonuclease activity. nih.gov | Competitive inhibitor, occupies the active site. nih.gov | Disruption of mRNA quality control and degradation. |

| Oligoribonucleases (e.g., Sfn) | Degradation of small RNA fragments. nih.govnih.gov | Strong inhibition by micromolar pAp concentrations. nih.gov | Impaired recycling of RNA degradation products. |

Emerging Research Questions and Prospective Directions in pAp Biology

The understanding of pAp's role in cellular physiology and pathology is rapidly evolving, moving beyond its perception as a mere metabolic byproduct to that of a significant signaling molecule and regulator of crucial cellular processes. This has opened up several exciting avenues for future research.

A major emerging concept is the function of pAp as an intracellular signaling molecule. In plants, pAp acts as a chloroplast-derived retrograde signal that moves to the nucleus to modulate gene expression in response to environmental stresses like drought and high light. frontiersin.orgelifesciences.org This discovery raises a critical question: Does pAp function as a stress-induced signaling molecule in animal cells, relaying information from organelles like mitochondria to the nucleus? Investigating potential pAp transporters and nuclear targets in mammalian systems could reveal novel signaling pathways.

The finding that pAp inhibits PARP-1 activity suggests it may be a physiological regulator of the DNA damage response. nih.gov This leads to the prospective direction of exploring the interplay between cellular metabolism and genomic stability through pAp. Key research questions include: Under which physiological or pathological conditions do endogenous pAp levels rise sufficiently to modulate PARP-1 activity? and Could targeting pAp metabolism offer a new therapeutic strategy for sensitizing cancer cells to DNA-damaging agents?

Finally, the established connection between lithium, pAp accumulation, and the inhibition of key enzymes like PARP-1 and RNA exoribonucleases warrants deeper investigation into its role in neurological and psychiatric disorders. nih.gov Future research should aim to:

Identify the full spectrum of pAp-inhibited enzymes and proteins in the human brain.

Determine if genetic variations in pAp-metabolizing enzymes contribute to the risk for bipolar disorder or influence lithium treatment response.

Explore whether modulating pAp levels, independent of lithium, could have therapeutic benefits in neuropsychiatric conditions.

Addressing these questions will be pivotal in fully elucidating the biological roles of pAp and harnessing this knowledge for potential therapeutic interventions.

Q & A

Q. Q1. What is the biochemical role of adenosine-3'-5'-diphosphate (PAP) in sulfotransferase-mediated reactions?

A1. PAP serves as the cofactor product in sulfotransferase (SULT) reactions, where it is generated after the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. Structural studies of human SULT1B1 and SULT1C1 reveal that PAP remains tightly bound to the enzyme's active site post-reaction, influencing conformational changes and substrate specificity . Methodologically, PAP's presence is critical for crystallographic studies of SULT enzymes, as it stabilizes the enzyme-product complex for structural analysis .

Q. Q2. How is PAP synthesized and quantified in enzymatic assays?

A2. PAP is synthesized via enzymatic degradation of PAPS during sulfation reactions (e.g., in chondroitin sulfation) . Quantification methods include hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS), which offers high sensitivity for detecting PAP in cellular fractions. This approach minimizes interference from polar metabolites and enables accurate measurement of PAP levels in Golgi fractions or cell lysates .

Q. Q3. What are the stability considerations for PAP in experimental workflows?

A3. PAP is prone to enzymatic and chemical degradation due to its labile phosphate groups. For stability, storage at ≤–20°C in anhydrous conditions is recommended, with handling under inert atmospheres (e.g., nitrogen) to prevent hydrolysis . Avoid repeated freeze-thaw cycles, and validate purity via ³¹P NMR or HPLC-MS before critical experiments .

Advanced Research Questions

Q. Q4. How do structural studies leverage PAP to elucidate sulfotransferase mechanisms?

A4. Co-crystallization of SULT enzymes with PAP provides insights into active-site geometry and catalytic residues. For example, in SULT2B1b, PAP binding induces a conformational shift that positions the substrate-binding loop for optimal sulfation . Advanced techniques include soaking pre-formed enzyme crystals with PAP or using non-hydrolysable PAP analogues (e.g., adenosine-3',5'-bisdiphosphate) to overcome degradation during X-ray diffraction experiments .

Q. Q5. What experimental strategies address PAP's interference in coupled enzyme assays?

A5. PAP can inhibit sulfotransferases via product feedback. To mitigate this, researchers employ:

- Dialysis or size-exclusion chromatography to remove PAP post-reaction.

- Coupled enzyme systems (e.g., pyrophosphatase) to hydrolyze PAP into non-inhibitory adenosine-3'-phosphate (3'-AMP) .

- Isocratic paired-ion reverse-phase HPLC to monitor PAP formation in real time, enabling kinetic analysis without assay interruption .

Q. Q6. How does PAP function as a toxic effector in bacterial systems?

A6. Adenosine-3',5'-bisdiphosphate (ppApp), a structural analogue of PAP, inhibits bacterial growth by disrupting nucleotide metabolism. ppApp is synthesized by RelA-SpoT Homologue (RSH) enzymes and competitively binds to GTPase domains, stalling translation and replication. Methodologically, non-hydrolysable ppApp analogues (e.g., methylene bisphosphonate derivatives) are used to study RSH enzyme kinetics without degradation artifacts .

Methodological Challenges and Solutions

Q. Q7. What are the limitations of PAP quantification in heterogeneous biological samples?

A7. Challenges include:

- Matrix effects from polar metabolites in cell lysates, which obscure PAP detection.

- Solution: HILIC-MS with isotopically labeled PAP (e.g., ¹³C/¹⁵N-PAP) as an internal standard improves specificity .

- Low abundance in subcellular compartments (e.g., Golgi).

- Solution: Immunoprecipitation of PAP-bound enzymes (e.g., SULTs) followed by acid extraction enhances recovery .

Q. Q8. How can researchers validate PAP's role in dynamic sulfation pathways?

A8. Use radiolabeled PAPS (³⁵S-PAPS) in in vitro assays to track sulfate transfer and PAP generation via autoradiography. Alternatively, ³¹P NMR monitors phosphate group dynamics in PAP during enzymatic turnover, providing real-time metabolic flux data .

Data Contradictions and Interpretations

Q. Q9. Why do discrepancies exist in reported PAP binding affinities across SULT isoforms?

A9. Variations arise from:

- Crystallographic conditions (e.g., pH, ionic strength) altering PAP-enzyme interactions.

- Post-translational modifications (e.g., phosphorylation) in native vs. recombinant enzymes .

- Resolution: Compare binding constants (Kd) using surface plasmon resonance (SPR) under standardized buffer conditions.

Q. Q10. How do non-canonical PAP derivatives (e.g., ppApp) impact mechanistic models?

A10. ppApp's toxicity in bacteria challenges the assumption that PAP analogues are inert. Studies using molecular docking and cryo-EM reveal that ppApp occupies GTP-binding pockets in ribosomes, suggesting evolutionary divergence in nucleotide effector mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.